molecular formula C21H25N5O3 B2562011 8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900267-57-4

8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2562011
CAS RN: 900267-57-4
M. Wt: 395.463
InChI Key: IBECDAGYEFUBHQ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-f]purine, which is a class of molecules known for their biological activity, particularly as adenosine receptor antagonists. The structure of this compound suggests potential interactions with various biological targets, including adenosine receptors, due to the presence of a purine core, which is a common feature in many biologically active compounds .

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purine derivatives has been described in the literature. For instance, a series of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones were synthesized and found to be potent and selective A(3) adenosine receptor antagonists . Although the specific synthesis of the compound is not detailed, it can be inferred that similar synthetic routes could be employed, involving the introduction of substituents at the 1-, 3-, and 8-positions to modulate the compound's potency and hydrophilicity .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is crucial for their interaction with biological targets. Docking and 3D-QSAR studies have been used to investigate the A(3) binding disposition of these compounds, which is essential for understanding their selectivity and potency as receptor antagonists . Additionally, the presence of substituents, such as the 3,5-dimethylphenyl and 3-hydroxypropyl groups, could influence the molecule's affinity and selectivity towards different receptors .

Chemical Reactions Analysis

While the specific chemical reactions involving the compound are not detailed, research on similar molecules indicates that substituents at various positions on the imidazo[2,1-f]purine core can significantly affect the compound's receptor affinity and selectivity. For example, derivatives with a substituent at the 7-position showed a range of receptor activities, suggesting that modifications to the core structure can lead to diverse biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purine derivatives are influenced by their molecular structure. A quantitative analysis of a related compound, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, revealed anisotropic distribution of interaction energies, including coulombic and dispersion forces, which contribute to the molecule's crystal packing and stability . These findings suggest that the physical and chemical properties of the compound could also be characterized by significant electrostatic and dispersion energy contributions, affecting its solubility, stability, and potential applications in material design .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Synthesis of Derivatives

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid were synthesized. These compounds were evaluated for their potential anxiolytic and antidepressant activities, with some showing comparable effects to established medications (Zagórska et al., 2009).

Receptor Affinity and Molecular Studies

Novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity for serotoninergic and dopaminergic receptors. Docking studies suggested that certain substituents could be essential for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors, indicating potential as anxiolytic and antidepressant agents (Zagórska et al., 2015).

Luminescence Sensing Applications

Luminescence Sensing

Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized and showed selective sensitivity to benzaldehyde-based derivatives. These findings indicate potential applications in fluorescence sensing technologies (Shi et al., 2015).

properties

IUPAC Name

6-(3,5-dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-12-9-13(2)11-16(10-12)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)7-6-8-27/h9-11,27H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBECDAGYEFUBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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